molecular formula C15H13N3O B11503364 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11503364
M. Wt: 251.28 g/mol
InChI Key: LAAVBCDIIUQCEV-UHFFFAOYSA-N
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Description

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of enamino ketones as building blocks, which are heated under reflux in pyridine to form the desired pyrimidobenzimidazole scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3

InChI Key

LAAVBCDIIUQCEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N

Origin of Product

United States

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